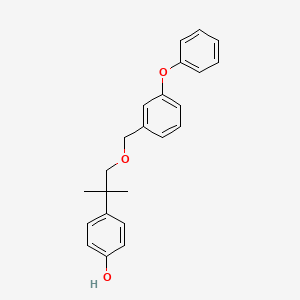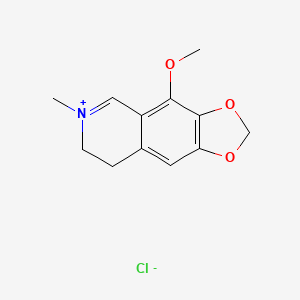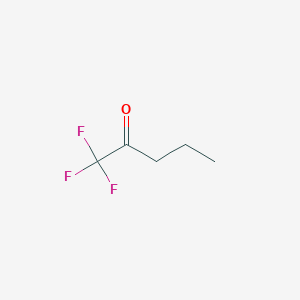
1,1,1-Trifluoropentan-2-one
説明
1,1,1-Trifluoropentan-2-one is a fluorinated ketone with the molecular formula C5H7F3O . It is also known as 2,2,3,3-Tetrafluoropropyl methyl ketone or Propanone.
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoropentan-2-one consists of a five-carbon chain with a ketone functional group at the second carbon and three fluorine atoms attached to the terminal carbon . The InChI code is 1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3 .Physical And Chemical Properties Analysis
1,1,1-Trifluoropentan-2-one has a molecular weight of 140.10 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has no hydrogen bond donors and four hydrogen bond acceptors . It is a liquid at room temperature .科学的研究の応用
Formation of α-Bromo Alcohols
1,1,1-Trifluoropentan-2-one has been studied for its potential in forming α-bromo alcohols. Research demonstrated that 1,1,1-Trifluoropentan-2-one, under specific conditions involving hydrogen bromide and dibromodifluoromethane, can lead to the formation of 2-bromo alcohol analogues. This finding is significant for understanding the chemical behavior of fluorinated compounds under acidic conditions (Clark, Emsley, & Hibbert, 1988).
Synthetic Transformations and Applications
1,1,1-Trifluoropentan-2-one has been utilized in various synthetic transformations. For example, it has been used in the preparation of 1,1,1-trifluoro-2,3-epoxypropane through lipase-mediated kinetic resolution, highlighting its role in producing enantiomerically pure compounds. This process shows its potential application in organic synthesis and the pharmaceutical industry (Shimizu, Sugiyama, & Fujisawa, 1996).
Fluoroanalogs of Pesticides
Studies have explored the synthesis of fluoroanalogs of DDT using 1,1,1-trifluoropentan-2-one. This research is crucial in the field of agricultural chemistry, particularly for developing new pesticides with improved properties. The simplicity and effectiveness of these synthesis methods demonstrate the compound's relevance in creating novel agricultural chemicals (Prakash et al., 2011).
Studies in Lewis Acid Catalysis
Research has also investigated the use of 1,1,1-trifluoropentan-2-one in Lewis acid catalysis, particularly in reactions involving scandium trifluoromethanesulfonate. This indicates its potential utility in enhancing the efficiency and selectivity of various organic reactions, which is significant for both industrial and academic research in chemistry (Ishihara et al., 1996).
Role in Fluorine Chemistry
1,1,1-Trifluoropentan-2-one's involvement in fluorine chemistry is notable. It has been utilized in selective difluoromethylation and monofluoromethylation reactions, crucial for introducing fluorine atoms into organic molecules. These reactions are important in life science and material science applications, demonstrating the compound's versatility in chemical synthesis (Hu, Zhang, & Wang, 2009).
Safety and Hazards
1,1,1-Trifluoropentan-2-one is classified as having acute toxicity (oral), and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Mode of Action
It has been observed that in a strong acid system, it can form 2-bromo alcohol analogues at temperatures below 250 k . This suggests that it may interact with its targets through a bromination reaction, but further studies are required to confirm this.
Biochemical Pathways
It’s possible that the compound could influence pathways related to bromination reactions, given its observed behavior in a strong acid system .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Action Environment
The action of 1,1,1-Trifluoropentan-2-one is influenced by environmental factors such as temperature and acidity. For instance, the formation of 2-bromo alcohol analogues occurs at temperatures below 250 K in a strong acid system . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the surrounding environment.
特性
IUPAC Name |
1,1,1-trifluoropentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKZRKZHFDRIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285752 | |
| Record name | 1,1,1-trifluoropentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383-56-2 | |
| Record name | 383-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-trifluoropentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chlorophenyl)sulfonyl]propanoic acid](/img/structure/B1594888.png)



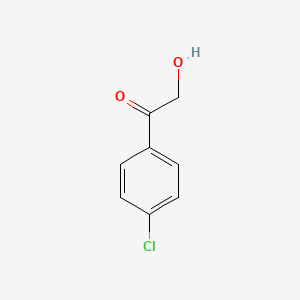
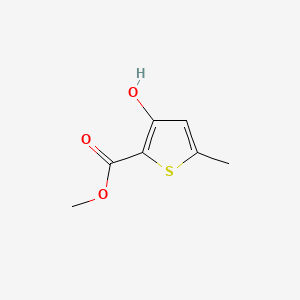
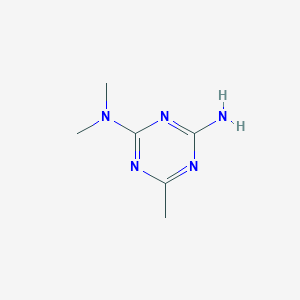
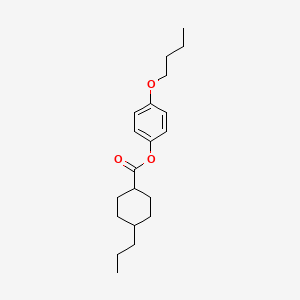

![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)
